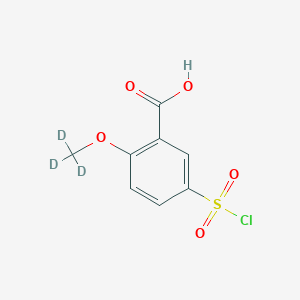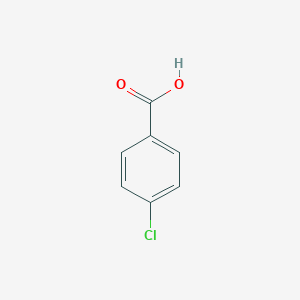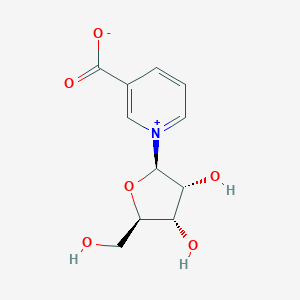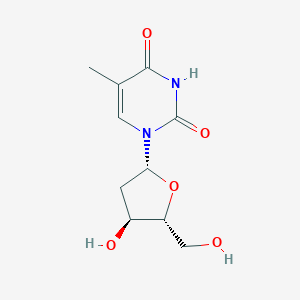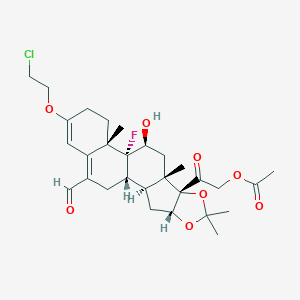
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene, also known as DIMDI, is a compound that has gained considerable attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene is not yet fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been suggested that (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene may inhibit the activity of certain enzymes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene has also been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and anti-oxidant properties, as well as the ability to inhibit the growth of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. However, its low solubility in water can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene. One area of interest is the development of more effective synthesis methods to improve the yield and purity of the compound. Additionally, further investigation is needed to fully understand its mechanism of action and potential therapeutic applications. Finally, studies on the potential side effects and toxicity of (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene are necessary for its safe and effective use in clinical settings.
Conclusion:
In conclusion, (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene is a compound that has shown promising anti-tumor activity and other potential therapeutic properties in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene involves the condensation of 2,3-dihydro-6-methoxy-1H-indene and 2,3-dihydro-6-methoxy-1H-inden-1-one in the presence of a base catalyst. The resulting compound is then purified through column chromatography to obtain a high-purity product.
Aplicaciones Científicas De Investigación
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising areas of research is its potential use in the treatment of cancer. Studies have shown that (E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene has anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
(3E)-5-methoxy-3-(6-methoxy-2,3-dihydroinden-1-ylidene)-1,2-dihydroindene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O2/c1-21-15-7-3-13-5-9-17(19(13)11-15)18-10-6-14-4-8-16(22-2)12-20(14)18/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3/b18-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUDNBVQMPOJDG-ISLYRVAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2=C3CCC4=C3C=C(C=C4)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CC/C2=C\3/CCC4=C3C=C(C=C4)OC)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)-2,3-dihydro-6-methoxy-1H-indene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![2-[4-[[(1R,2S)-2-hydroxycyclopentyl]methyl]phenyl]propanoic acid](/img/structure/B127321.png)

![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)

